
(Z)-alpha-Irone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-alpha-Irone, also known as (Z)-A-irone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (Z)-alpha-Irone is considered to be a practically insoluble (in water) and relatively neutral molecule (Z)-alpha-Irone has been primarily detected in saliva. Within the cell, (Z)-alpha-irone is primarily located in the membrane (predicted from logP) and cytoplasm.
(Z)-alpha-Irone is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis in Enantiomerically Pure Form
(Z)-alpha-Irone, specifically in its enantiomerically pure form, has been synthesized through an enzymatic approach. This process allows for the efficient resolution of racemic trans-γ-irone, producing high enantiomeric excess (ee) and chemical purity. This method is significant for the production of these compounds for various applications, including olfactory evaluations (Brenna, Fuganti, Ronzani, & Serra, 2001).
Heterogeneous Kinetics in Chromium Reduction
The role of zero valent iron (ZVI), which includes substances like (Z)-alpha-Irone, has been extensively studied in the reduction of chromium (VI) to chromium (III). This process is significant in the context of reactive permeable barriers used for environmental remediation. The kinetics of this reaction are influenced by the surface oxidation of iron particles and other factors like temperature and pH (Fiúza, Silva, Carvalho, de la Fuente, & Delerue-Matos, 2010).
Influence on Reductive Dechlorination
The surface characteristics of ZVI, including compounds like (Z)-alpha-Irone, impact the efficiency of reductive dechlorination processes, such as in the treatment of trichloroethylene (TCE). This process is essential in environmental remediation, particularly in water treatment. The interaction of ferrous ions with ZVI has been shown to influence the degradation rate of contaminants like TCE (Liu, Tseng, & Wang, 2006).
Contaminant Removal in Water Treatment
The application of ZVI, including (Z)-alpha-Irone, in water treatment has been widely researched. Factors such as iron characteristics, operating conditions, and solution chemistry significantly affect the performance of ZVI systems in removing contaminants from water. This research highlights the complexities and potential of ZVI in environmental applications (Sun, Li, Huang, & Guan, 2016).
Limitations and Countermeasures in Environmental Remediation
The limitations of ZVI technology, which encompasses compounds like (Z)-alpha-Irone, have been identified over two decades of application in groundwater and wastewater remediation. Understanding these limitations and developing countermeasures to enhance the reactivity and applicability of ZVI is crucial for its continued use in environmental clean-up efforts (Guan, Sun, Qin, Li, Lo, He, & Dong, 2015).
ZVI in Groundwater Remediation and Wastewater Treatment
The use of ZVI, including (Z)-alpha-Irone, for treating contaminants in groundwater and wastewater has been the subject of significant research. This includes the removal of various organic and inorganic pollutants, demonstrating the versatility and effectiveness of ZVI in environmental treatment processes (Fu, Dionysiou, & Liu, 2014).
Nanoparticle Synthesis for Environmental Applications
The synthesis of zerovalent iron nanoparticles (ZVI NPs), which include forms of (Z)-alpha-Irone, has been explored for environmental applications. This process involves using conventional metallic salts as nanoparticle precursors in a novel and environmentally friendly method. The produced nanoparticles show potential in various applications, including environmental remediation (Valle-Orta, Díaz, Santiago-Jacinto, Vázquez-Olmos, & Reguera, 2008).
Propiedades
Nombre del producto |
(Z)-alpha-Irone |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(Z)-4-[(1R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8-/t11?,13-/m1/s1 |
Clave InChI |
JZQOJFLIJNRDHK-HWELFCKPSA-N |
SMILES isomérico |
CC1CC=C([C@H](C1(C)C)/C=C\C(=O)C)C |
SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
SMILES canónico |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





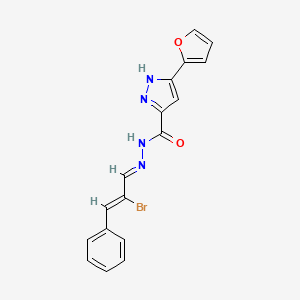
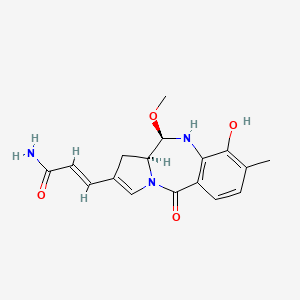
![(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1236596.png)
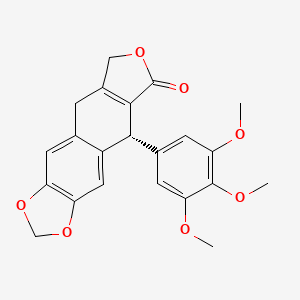
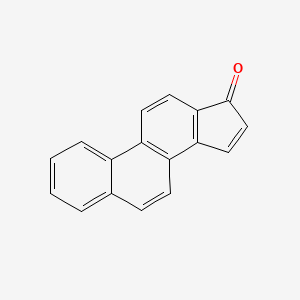
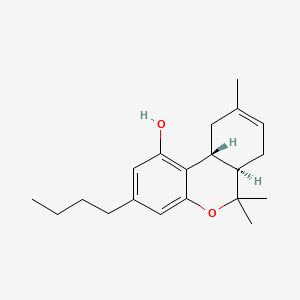
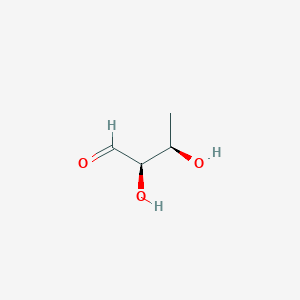
![N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide](/img/structure/B1236606.png)



![H2[(OH)2B(mu-OO)2B(OH)2]](/img/structure/B1236615.png)